molecular formula C13H11N3O3 B091717 Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- CAS No. 101-51-9

Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-

Cat. No.: B091717
CAS No.: 101-51-9
M. Wt: 257.24 g/mol
InChI Key: DQMAUXIQILXETR-UHFFFAOYSA-N
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Description

Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- is an organic compound with the molecular formula C13H11N3O3. It is a derivative of benzoic acid and features an azo group (-N=N-) linking a 4-aminophenyl group to the benzoic acid core. This compound is known for its vibrant color and is commonly used in the synthesis of azo dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzoic acid using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C). The resulting diazonium salt is then coupled with 2-hydroxybenzoic acid (salicylic acid) under alkaline conditions to form the desired azo compound .

Industrial Production Methods

In an industrial setting, the production of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- follows a similar route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products

Scientific Research Applications

Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- involves its interaction with molecular targets through its azo group. The compound can undergo reduction to release aromatic amines, which can then interact with cellular components. The azo group can also participate in electron transfer reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- is unique due to its azo linkage, which imparts distinct chemical and physical properties. This linkage allows for the formation of highly colored compounds, making it valuable in dye synthesis. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

5-[(4-aminophenyl)diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c14-8-1-3-9(4-2-8)15-16-10-5-6-12(17)11(7-10)13(18)19/h1-7,17H,14H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMAUXIQILXETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059232
Record name Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-
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Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-51-9
Record name 5-[2-(4-Aminophenyl)diazenyl]-2-hydroxybenzoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-((p-Aminophenyl)azo)salicylic acid
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Record name 5-[(p-Aminophenyl)azo]salicylic acid
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Record name Benzoic acid, 5-[2-(4-aminophenyl)diazenyl]-2-hydroxy-
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Record name Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-
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Record name 5-[(p-aminophenyl)azo]salicylic acid
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